molecular formula C24H30N2O6S2 B4324064 [8-amino-1,2-bis(propylsulfonyl)indolizin-3-yl](4-isopropoxyphenyl)methanone

[8-amino-1,2-bis(propylsulfonyl)indolizin-3-yl](4-isopropoxyphenyl)methanone

Cat. No.: B4324064
M. Wt: 506.6 g/mol
InChI Key: GGXOPILRKHMPMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[8-amino-1,2-bis(propylsulfonyl)indolizin-3-yl](4-isopropoxyphenyl)methanone, also known as ABPIM, is a chemical compound that has been of great interest to researchers due to its potential applications in various fields. ABPIM is a synthetic compound that has been synthesized through a chemical process and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of [8-amino-1,2-bis(propylsulfonyl)indolizin-3-yl](4-isopropoxyphenyl)methanone involves the inhibition of specific enzymes through the formation of a covalent bond between the compound and the enzyme. This covalent bond forms a stable complex that prevents the enzyme from functioning properly. The specific enzymes that are targeted by this compound include proteases and kinases, which are involved in various biological processes such as cell signaling, protein degradation, and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against specific enzymes, which can result in various biochemical and physiological effects. For example, the inhibition of proteases can lead to the accumulation of specific proteins within cells, which can affect cellular function. The inhibition of kinases can also affect cellular signaling pathways, which can result in changes in cell behavior and function.

Advantages and Limitations for Lab Experiments

[8-amino-1,2-bis(propylsulfonyl)indolizin-3-yl](4-isopropoxyphenyl)methanone has several advantages as a tool compound for studying enzyme function. The compound exhibits potent inhibitory activity against specific enzymes, which allows researchers to selectively target these enzymes and study their function. Additionally, the covalent bond formed between this compound and the enzyme is stable, which allows researchers to study the enzyme in a more controlled manner. However, there are also limitations to using this compound in lab experiments. For example, the compound may exhibit off-target effects, which can complicate the interpretation of results. Additionally, the covalent bond formed between this compound and the enzyme is irreversible, which can limit the ability to study enzyme function over time.

Future Directions

There are several future directions for research involving [8-amino-1,2-bis(propylsulfonyl)indolizin-3-yl](4-isopropoxyphenyl)methanone. One potential direction is to study the compound's potential applications in drug discovery. This compound's inhibitory activity against specific enzymes makes it an attractive candidate for drug development, particularly for diseases that are associated with dysregulated enzyme activity. Another potential direction is to study the compound's potential applications in chemical biology. This compound's ability to selectively target specific enzymes makes it a valuable tool for studying enzyme function and cellular signaling pathways. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential limitations as a tool compound for studying enzyme function.

Scientific Research Applications

[8-amino-1,2-bis(propylsulfonyl)indolizin-3-yl](4-isopropoxyphenyl)methanone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been found to exhibit potent inhibitory activity against certain enzymes, including proteases and kinases, which play important roles in various biological processes. This compound has also been studied for its potential use as a tool compound for studying the function of these enzymes.

Properties

IUPAC Name

[8-amino-1,2-bis(propylsulfonyl)indolizin-3-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O6S2/c1-5-14-33(28,29)23-20-19(25)8-7-13-26(20)21(24(23)34(30,31)15-6-2)22(27)17-9-11-18(12-10-17)32-16(3)4/h7-13,16H,5-6,14-15,25H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXOPILRKHMPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=C2C(=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)OC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[8-amino-1,2-bis(propylsulfonyl)indolizin-3-yl](4-isopropoxyphenyl)methanone
Reactant of Route 2
Reactant of Route 2
[8-amino-1,2-bis(propylsulfonyl)indolizin-3-yl](4-isopropoxyphenyl)methanone
Reactant of Route 3
Reactant of Route 3
[8-amino-1,2-bis(propylsulfonyl)indolizin-3-yl](4-isopropoxyphenyl)methanone
Reactant of Route 4
[8-amino-1,2-bis(propylsulfonyl)indolizin-3-yl](4-isopropoxyphenyl)methanone
Reactant of Route 5
Reactant of Route 5
[8-amino-1,2-bis(propylsulfonyl)indolizin-3-yl](4-isopropoxyphenyl)methanone
Reactant of Route 6
[8-amino-1,2-bis(propylsulfonyl)indolizin-3-yl](4-isopropoxyphenyl)methanone

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